molecular formula C15H23NO B15175284 4-(4-Phenylbutyl)piperidin-4-ol CAS No. 83783-75-9

4-(4-Phenylbutyl)piperidin-4-ol

Cat. No.: B15175284
CAS No.: 83783-75-9
M. Wt: 233.35 g/mol
InChI Key: QCBYJMVCSOPSMU-UHFFFAOYSA-N
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Description

4-(4-Phenylbutyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylbutyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutyl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The phenylbutyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Phenylbutyl)piperidin-4-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with hydrophobic interactions with the phenylbutyl group.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylbutyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity.

    4-(4-Phenylbutyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and biological properties.

Uniqueness

4-(4-Phenylbutyl)piperidin-4-ol is unique due to the presence of both a phenylbutyl group and a hydroxyl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

83783-75-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(4-phenylbutyl)piperidin-4-ol

InChI

InChI=1S/C15H23NO/c17-15(10-12-16-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,16-17H,4-5,8-13H2

InChI Key

QCBYJMVCSOPSMU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCCCC2=CC=CC=C2)O

Origin of Product

United States

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